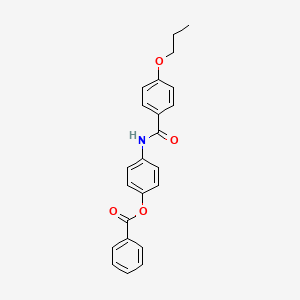![molecular formula C6H15AsO2 B14394971 3-[(2-Hydroxyethyl)(methyl)arsanyl]propan-1-ol CAS No. 87993-19-9](/img/structure/B14394971.png)
3-[(2-Hydroxyethyl)(methyl)arsanyl]propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Hydroxyethyl)(methyl)arsanyl]propan-1-ol is an organoarsenic compound with a hydroxyl group and an arsenic atom bonded to a propanol chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Hydroxyethyl)(methyl)arsanyl]propan-1-ol typically involves the reaction of 3-chloropropan-1-ol with methylarsine oxide in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 3-chloropropan-1-ol is replaced by the methylarsine oxide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
3-[(2-Hydroxyethyl)(methyl)arsanyl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The arsenic atom can be reduced to form different organoarsenic species.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-[(2-Hydroxyethyl)(methyl)arsanyl]propanal.
Reduction: Formation of various reduced organoarsenic compounds.
Substitution: Formation of 3-[(2-Hydroxyethyl)(methyl)arsanyl]propyl derivatives.
科学的研究の応用
3-[(2-Hydroxyethyl)(methyl)arsanyl]propan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
The mechanism of action of 3-[(2-Hydroxyethyl)(methyl)arsanyl]propan-1-ol involves its interaction with molecular targets such as enzymes and proteins. The hydroxyl group can form hydrogen bonds, while the arsenic atom can interact with thiol groups in proteins, potentially inhibiting their function. These interactions can affect various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
- 3-[(2-Hydroxyethyl)(methyl)arsanyl]butan-1-ol
- 3-[(2-Hydroxyethyl)(methyl)arsanyl]pentan-1-ol
- 3-[(2-Hydroxyethyl)(methyl)arsanyl]hexan-1-ol
Uniqueness
3-[(2-Hydroxyethyl)(methyl)arsanyl]propan-1-ol is unique due to its specific molecular structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
87993-19-9 |
|---|---|
分子式 |
C6H15AsO2 |
分子量 |
194.10 g/mol |
IUPAC名 |
3-[2-hydroxyethyl(methyl)arsanyl]propan-1-ol |
InChI |
InChI=1S/C6H15AsO2/c1-7(4-6-9)3-2-5-8/h8-9H,2-6H2,1H3 |
InChIキー |
MVQBYXDKQMAFCW-UHFFFAOYSA-N |
正規SMILES |
C[As](CCCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


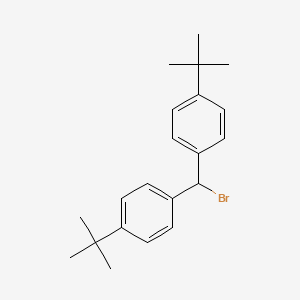
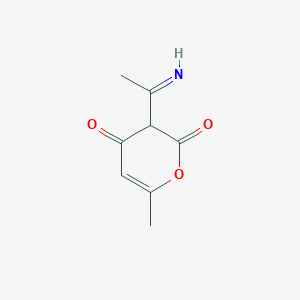
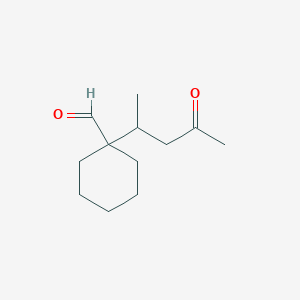
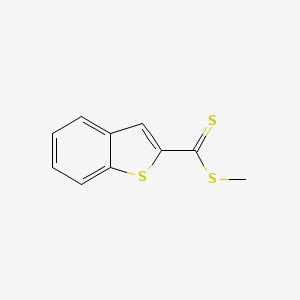
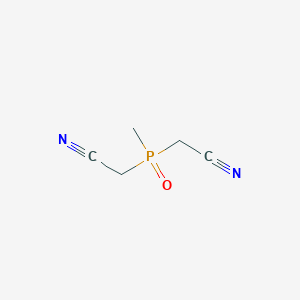
![9-(1-Hydroxyethyl)-10,11b-dimethyl-2,3,4,4a,5,6,6a,6b,7,8,10a,11,11a,11b-tetradecahydro-1h-benzo[a]fluoren-3-ol](/img/structure/B14394905.png)
![1-[(2-Nitrophenyl)sulfanyl]pyrrolidine](/img/structure/B14394929.png)
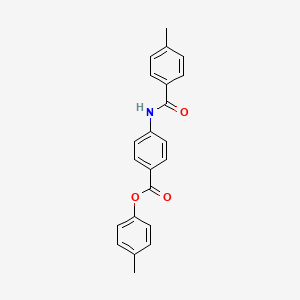
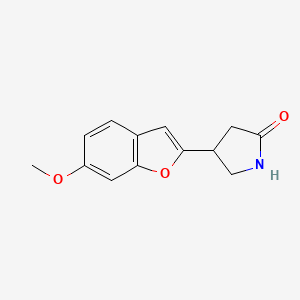
![N-{[3-(Propan-2-yl)phenyl]methyl}glycine](/img/structure/B14394946.png)
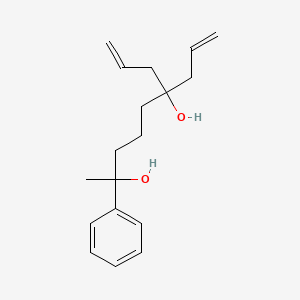
![3H-Indolium, 1,2,3,3-tetramethyl-5-[(trifluoromethyl)thio]-, iodide](/img/structure/B14394959.png)
![pyrimido[4,5-c]cinnolin-1(2H)-one](/img/structure/B14394960.png)
